2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that can be further processed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. For example, thiazolo[5,4-b]pyridine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) by forming strong interactions with the enzyme’s active site . This inhibition can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Indole derivatives: These compounds have a different core structure but can exhibit similar biological properties, such as anticancer activity.
Uniqueness
2-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and thiazolo[5,4-b]pyridine groups. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H14ClN3OS |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-8-9-13(19-24-16-7-4-10-22-20(16)26-19)11-17(12)23-18(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25) |
InChI Key |
VGBNBOATXVUVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.